molecular formula C14H17N B12526618 4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole CAS No. 683800-15-9

4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole

Cat. No.: B12526618
CAS No.: 683800-15-9
M. Wt: 199.29 g/mol
InChI Key: TYZOXZPLANVAAK-UHFFFAOYSA-N
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Description

4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole is a heterocyclic compound with a molecular formula of C14H17N. It belongs to the class of tetrahydrocarbazoles, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole typically involves the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions, following the Fischer indole synthesis method . The reaction mixture is refluxed, and the resulting product is purified through crystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbazolones and benzazonine-diones.

    Reduction: Various reduced derivatives of the parent compound.

    Substitution: Substituted carbazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups at positions 4 and 9 enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

683800-15-9

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

4,9-dimethyl-1,2,3,4-tetrahydrocarbazole

InChI

InChI=1S/C14H17N/c1-10-6-5-9-13-14(10)11-7-3-4-8-12(11)15(13)2/h3-4,7-8,10H,5-6,9H2,1-2H3

InChI Key

TYZOXZPLANVAAK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C3=CC=CC=C3N2C

Origin of Product

United States

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